molecular formula C15H22N2O2 B3137480 Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate CAS No. 439096-21-6

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate

Cat. No.: B3137480
CAS No.: 439096-21-6
M. Wt: 262.35 g/mol
InChI Key: WIKWPYFFKLRAIF-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate is a chemical compound that features a piperidine ring substituted with an aminophenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminophenyl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminophenylacetate: Similar in structure but lacks the piperidine ring.

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines share the core piperidine structure.

Uniqueness

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate is unique due to the combination of the piperidine ring and the aminophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[1-(4-aminophenyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-12-7-9-17(10-8-12)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWPYFFKLRAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Fluoronitrobenzene and piperidin-4-one hydrochloride were allowed to undergo the reaction in THF in the presence of potassium carbonate. The resulting compound was allowed to react with sodium hydride and ethyl diethylphosphonoacetate in THF. The resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain [1-(4-aminophenyl)piperidin-4-yl]acetic acid ethyl ester. NMR2: 1.27 (3H, t, J=7.2 Hz), 2.33 (2H, d, J=7.2 Hz), 6.66-6.89 (2H, m).
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piperidin-4-one hydrochloride
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Synthesis routes and methods II

Procedure details

A mixture of intermediate (3) (0.0055 mol) in THF (50 ml) was hydrogenated with palladium on carbon (10%; 0.16 g) as a catalyst for 30 minutes at a temperature of 50° C. After uptake of hydrogen (1 equivalent), the catalyst was filtered off and the filtrate was evaporated, yielding [1-(4-amino-phenyl)-piperidin-4-yl]-acetic acid ethyl ester (intermediate 4).
Name
intermediate ( 3 )
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0.0055 mol
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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0.16 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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